molecular formula C18H19FN2O4S B608240 JNJ-632

JNJ-632

Cat. No.: B608240
M. Wt: 378.4 g/mol
InChI Key: JIZGLOVJKCSHTH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNJ-632 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving sulfonylation and amide bond formation .

Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required purity and potency standards .

Chemical Reactions Analysis

Types of Reactions: JNJ-632 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGLOVJKCSHTH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?

A1: this compound targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, this compound acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []

Q2: What evidence supports the antiviral efficacy of this compound in preclinical models?

A2: Research demonstrates this compound's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, this compound effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that this compound administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of this compound as a promising therapeutic agent for chronic HBV infection.

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